molecular formula C16H25N3O3S B4438030 N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}pentanamide

N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}pentanamide

Cat. No. B4438030
M. Wt: 339.5 g/mol
InChI Key: JHHIWMVNVHJPHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}pentanamide, also known as MP-10, is a small molecule that has gained attention in the scientific community due to its potential application in various research areas. MP-10 is a piperazine derivative and has been synthesized through a variety of methods.

Mechanism of Action

The exact mechanism of action of N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}pentanamide is not fully understood. However, studies have shown that N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}pentanamide modulates the activity of dopamine receptors, which may be responsible for its effects on the central nervous system. N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}pentanamide has also been shown to inhibit the growth of cancer cells, although the precise mechanism of this effect is not yet clear.
Biochemical and Physiological Effects:
N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}pentanamide has been shown to have a range of biochemical and physiological effects. In animal studies, N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}pentanamide has been shown to increase locomotor activity and induce hyperactivity. N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}pentanamide has also been shown to inhibit the growth of cancer cells in vitro. However, the effects of N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}pentanamide on humans are not yet fully understood.

Advantages and Limitations for Lab Experiments

One advantage of N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}pentanamide is its potential application in various research areas, including neuroscience and cancer research. N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}pentanamide is also relatively easy to synthesize, which makes it a cost-effective compound for laboratory experiments. However, one limitation of N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}pentanamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

For research on N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}pentanamide include the development of new drugs based on its structure, investigation of its effects on different types of cancer cells, and further studies to fully understand its mechanism of action.

Scientific Research Applications

N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}pentanamide has been studied for its potential application in various research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}pentanamide has been shown to modulate the activity of dopamine receptors, which may have implications for the treatment of Parkinson's disease. In cancer research, N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}pentanamide has been studied for its potential as a chemotherapeutic agent. N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}pentanamide has also been investigated as a potential lead compound for the development of new drugs.

properties

IUPAC Name

N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-3-4-9-16(20)17-14-7-5-6-8-15(14)18-10-12-19(13-11-18)23(2,21)22/h5-8H,3-4,9-13H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHIWMVNVHJPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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